molecular formula C11H10N2O2 B2382259 5-Methoxy-1-phenylpyrazole-4-carbaldehyde CAS No. 2092808-65-4

5-Methoxy-1-phenylpyrazole-4-carbaldehyde

Cat. No. B2382259
CAS RN: 2092808-65-4
M. Wt: 202.213
InChI Key: QGUHTNVWQODDNG-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenylpyrazole-4-carbaldehyde (MPPC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Synthesis : The compound has been utilized in the synthesis of complexes with copper and cobalt, demonstrating interesting structural properties like distorted tetragonal pyramidal and octahedral structures (Burlov et al., 2020).

  • Building Block in Organic Synthesis : It serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in reactions under microwave irradiation to produce chalcones and subsequently, bipyrazoles (Cuartas et al., 2017).

  • Thermal Rearrangements : Studies on thermal rearrangements of related compounds provide insights into the behavior of 5-methoxy-1-phenylpyrazole-4-carbaldehyde under different conditions (Boyle & Jones, 1973).

Medicinal Chemistry Applications

  • Synthesis of Pharmacologically Active Compounds : It's used in the synthesis of compounds like XH-14, a potent A1 adenosine antagonist, indicating its potential in medicinal chemistry (Hutchinson et al., 1997).

  • Development of Antimicrobial Agents : The compound has been used to synthesize novel derivatives with potential antimicrobial activities, highlighting its role in developing new therapeutic agents (Sangani et al., 2012).

properties

IUPAC Name

5-methoxy-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-9(8-14)7-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUHTNVWQODDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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